(1-Methylindol-3-yl) selenocyanate
Description
Properties
CAS No. |
1201-20-3 |
|---|---|
Molecular Formula |
C10H8N2Se |
Molecular Weight |
235.15 g/mol |
IUPAC Name |
(1-methylindol-3-yl) selenocyanate |
InChI |
InChI=1S/C10H8N2Se/c1-12-6-10(13-7-11)8-4-2-3-5-9(8)12/h2-6H,1H3 |
InChI Key |
WGXWEOTWLLAEGW-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)[Se]C#N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)[Se]C#N |
Synonyms |
Selenocyanic acid 1-methyl-1H-indol-3-yl ester |
Origin of Product |
United States |
Chemical Transformations and Reactivity of 1 Methylindol 3 Yl Selenocyanate
Conversion to Alternative Organoselenium Species
(1-Methylindol-3-yl) selenocyanate (B1200272) is a key precursor for the synthesis of other important organoselenium compounds, such as diselenides and selenides, through well-defined reaction pathways.
Formation of Diselenides via Reduction-Oxidation Sequences
A significant transformation of 3-selenocyanato-1H-indole derivatives is their conversion into the corresponding diselenides. This process is typically achieved through a reduction-oxidation sequence. The selenocyanate group (-SeCN) can be reduced to a selenolate anion (R-Se⁻), which is then oxidized to form a diselenide bridge (R-Se-Se-R). This method establishes 3-selenocyanatoindoles as effective precursors for symmetrical diselenides like bis(1-methylindol-3-yl) diselenide. This transformation highlights the utility of the selenocyanate as a building block for more complex selenium-containing structures. researchgate.netacs.orgnih.gov For instance, the conversion of a related compound, 1-methoxy-2-methyl-4-selenocyanatobenzene, to its corresponding diselenide was successfully demonstrated in a potassium hydroxide (B78521) solution in methanol (B129727) at room temperature. nih.gov
Derivatization to Selenides and Related Compounds
The selenocyanate group can be transformed into various other selenium-containing functionalities, notably selenides (R-Se-R'). Research has shown that selenocyanates can be converted into other valuable selenium-containing compounds. researchgate.net For example, a benzofurylselenocyanate was successfully coupled with phenylacetylene, demonstrating the potential for C-Se bond formation at the selenocyanate position. researchgate.net Similarly, other alkyl selenocyanates have been converted into trifluoromethyl, bromodifluoromethyl, and pentafluoroethylselenides. nih.gov These derivatizations underscore the role of (1-Methylindol-3-yl) selenocyanate as a versatile intermediate for introducing the indolylseleno-moiety into a wider array of molecular architectures. nih.govresearcher.life
Rearrangement and Cyclization Reactions
The indole (B1671886) nucleus and the selenocyanate group can participate in complex reactions involving molecular rearrangements and cyclizations, leading to the formation of novel heterocyclic systems.
Intramolecular Cyclizations Leading to Fused Heterocyclic Systems
The synthesis of 3-selenocyanato-substituted indoles can be achieved through electrophilic intramolecular cyclization reactions. nih.gov A notable method involves the reaction of 2-alkynylanilines with potassium selenocyanate (KSeCN) induced by (dichloroiodo)benzene. The proposed mechanism involves the in situ formation of a reactive selenocyanogen (B1243902) chloride species, which undergoes an electrophilic addition to the alkyne's triple bond, followed by a 5-exo-trig intramolecular cyclization to form the indole ring with the selenocyanate group at the 3-position. researchgate.net This pathway demonstrates how the formation of the title compound is intrinsically linked to cyclization. Furthermore, the reactivity of the indole and selenocyanate moieties provides a pathway to more complex, fused heterocyclic systems, which are of significant interest in medicinal chemistry. researchgate.netrsc.orgnih.gov
Selenocyanates as Precursors for Indolyl-ynone Formation
Indolyl-ynones are recognized as valuable building blocks in organic synthesis due to the high reactivity of the ynone moiety, which allows for various dearomatizing spirocyclization and rearrangement reactions. researcher.liferesearchgate.net These compounds are used to construct diverse and complex heterocyclic structures. acs.orgnih.govnih.gov However, based on a review of the available chemical literature, the direct conversion of this compound into indolyl-ynones is not a prominently documented synthetic pathway. While the synthesis of indolyl selenocyanates from alkyne precursors is established researchgate.net, the use of the selenocyanate itself as a direct precursor to an ynone functionality on the indole ring is not extensively reported.
Reactivity of the Selenocyanate Moiety
The selenocyanate group (–SeCN) is a highly reactive functional group that imparts significant chemical versatility to the parent molecule. researchgate.net It combines both nucleophilic and electrophilic characteristics, making it susceptible to a variety of transformations including substitution, hydrolysis, and redox reactions. researchgate.net Under visible light irradiation in the presence of a photocatalyst, the selenocyanate can participate in radical pathways. researchgate.net For example, potassium selenocyanate can be oxidized to form a highly reactive •SeCN radical, which can then engage in C-Se bond-forming reactions with substrates like indoles. researchgate.net This dual reactivity allows this compound to act as a versatile synthon in the construction of diverse organoselenium compounds.
In-depth Analysis of this compound Reveals Limited Publicly Available Research
Despite a comprehensive investigation into the chemical properties and reactivity of this compound, a thorough review of publicly accessible scientific literature and databases has revealed a significant scarcity of specific research focused on this particular compound. While general information on the reactivity of the broader classes of organic selenocyanates and indolyl selenocyanates is available, detailed studies concerning the nucleophilic, electrophilic, and radical reactivity, as well as its applications as a masked selenol, for this compound are not readily found.
The synthesis of 3-selenocyanato-substituted indoles has been documented, typically involving electrophilic cyclization or direct selenocyanation of the indole nucleus. Organic selenocyanates, as a class of compounds, are known to exhibit dual reactivity. The selenium atom can act as an electrophilic center, reacting with nucleophiles, while the selenocyanate group can be a precursor to nucleophilic selenolates upon reduction. This general reactivity pattern is expected to apply to this compound.
However, the specific details regarding the behavior of this compound in such reactions, including reaction kinetics, substrate scope, and the precise nature of the products formed, are not extensively reported. For instance, while it is plausible that the selenocyanate moiety can be displaced by strong nucleophiles, or that the indole ring can direct electrophilic attack at other positions, specific experimental data to support these hypotheses for this particular compound are not available in the reviewed sources.
Similarly, while the radical-mediated reactions of some organic selenocyanates have been explored, particularly in the context of synthesis, the specific radical reactivity of this compound has not been a subject of detailed investigation in the public domain. The potential of this compound to serve as a "masked" selenol, a precursor to the corresponding (1-Methylindol-3-yl)selenol, is a chemically reasonable application, yet specific protocols and examples of its use in this capacity are not described in the available literature.
Mechanistic Investigations of Selenocyanation and Transformation Pathways
Mechanistic Pathways of Direct C-H Selenocyanation
Direct C-H selenocyanation of 1-methylindole (B147185) is a primary strategy for the synthesis of (1-Methylindol-3-yl) selenocyanate (B1200272). The mechanism of this transformation can proceed through either radical or electrophilic pathways, largely dependent on the reaction conditions and reagents employed.
Elucidation of Radical Mechanisms (e.g., NCSe• Radical Formation)
Radical-mediated pathways for the selenocyanation of indoles, while less common than electrophilic routes, offer an alternative approach. The key intermediate in these reactions is the selenocyanate radical (NCSe•). The formation of this radical can be initiated by various means, including the use of hypervalent iodine reagents or through electrochemical oxidation.
One proposed mechanism involves the anodic oxidation of a selenocyanate source, such as potassium selenocyanate (KSeCN), to generate the NCSe• radical. researchgate.net This highly reactive species can then add to the electron-rich C3 position of the 1-methylindole ring. The resulting radical intermediate would then be oxidized and subsequently deprotonated to yield the final product, (1-Methylindol-3-yl) selenocyanate.
Hypervalent iodine reagents can also facilitate C-Se bond formation through pathways that may involve radical intermediates. researchgate.net These reagents can act as strong oxidants, activating the selenium-containing species to form electrophilic cationic or radical intermediates that can then react with the indole (B1671886) nucleus. researchgate.net
While direct evidence for a radical mechanism in the synthesis of this compound is not extensively documented, analogies with similar thiocyanation reactions suggest its plausibility under specific oxidative conditions. researchgate.net
Insights into Electrophilic Aromatic Substitution Mechanisms
The predominant mechanism for the direct selenocyanation of 1-methylindole is electrophilic aromatic substitution (EAS). rsc.org The indole nucleus is an electron-rich aromatic system, with the C3 position being the most nucleophilic and thus the preferred site for electrophilic attack. bhu.ac.inwikipedia.orgquimicaorganica.org This is due to the ability of the nitrogen atom's lone pair to stabilize the positive charge in the resulting intermediate, known as a Wheland intermediate or sigma complex, without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in
The general mechanism for the electrophilic selenocyanation of 1-methylindole can be described in two main steps:
Attack of the electrophile: The pi-bond between C2 and C3 of the 1-methylindole ring acts as a nucleophile, attacking the electrophilic selenium species. This is the rate-determining step as it temporarily disrupts the aromaticity of the pyrrole (B145914) ring, forming a resonance-stabilized carbocation intermediate (the Wheland intermediate). rsc.org
Deprotonation: A base present in the reaction mixture removes the proton from the C3 position, restoring the aromaticity of the indole ring and yielding this compound. rsc.org
The electrophilic selenium source is often generated in situ. For instance, the reaction of KSeCN with an oxidizing agent can produce a more electrophilic selenium species that readily undergoes substitution.
Understanding Metal-Catalyzed Reaction Mechanisms
Metal catalysts can significantly enhance the efficiency and selectivity of the selenocyanation of indoles. Both Lewis acids and transition metals have been employed to facilitate this transformation.
Role of Lewis Acids (e.g., Ag(I)) in C-Se Bond Formation
Lewis acids, such as silver(I) salts, can play a crucial role in activating the selenium reagent towards electrophilic attack. In the case of Ag(I)-catalyzed selanylation of indoles with diorganoyl diselenides, experimental and computational studies have provided detailed mechanistic insights that are applicable to selenocyanation. rsc.org
The proposed mechanism involves the following key steps:
Activation of the Selenium Reagent: The soft Lewis acid Ag(I) interacts with the soft Lewis basic selenium atom of the selenium source (e.g., a diselenide or potentially a selenocyanate dimer). This interaction weakens the Se-Se or Se-CN bond, making the selenium atom more electrophilic. rsc.org
Nucleophilic Attack: The electron-rich C3 position of 1-methylindole attacks the activated selenium atom, leading to the formation of the Wheland intermediate. rsc.org
Deprotonation and Catalyst Regeneration: A base removes the proton from the C3 position to restore aromaticity and form the final product. The Ag(I) catalyst is regenerated in this process. rsc.org
DFT calculations have supported this classic electrophilic aromatic substitution pathway, ruling out the involvement of Ag(III) intermediates in some cases. rsc.org
| Catalyst | Proposed Role | Key Intermediates | Reference |
| Ag(I) | Lewis acid activation of selenium reagent | Ag(I)-selenium adduct, Wheland intermediate | rsc.org |
Catalytic Cycles in Transition Metal-Mediated Selenocyanations
Transition metals like palladium and copper are widely used to catalyze a variety of cross-coupling and C-H functionalization reactions involving indoles. thieme-connect.denih.gov While specific catalytic cycles for the direct selenocyanation of 1-methylindole are not extensively detailed in the literature, they are thought to proceed through established organometallic pathways.
A plausible catalytic cycle for a palladium-catalyzed selenocyanation could involve:
C-H Activation/Palladation: The palladium catalyst could coordinate to the indole and facilitate the cleavage of the C3-H bond, forming a palladacycle intermediate.
Oxidative Addition or Metathesis: The selenium source (e.g., (SeCN)2 or a related species) would then react with the palladacycle.
Reductive Elimination: The final C-Se bond is formed through reductive elimination from the palladium center, yielding this compound and regenerating the active palladium catalyst.
Copper-catalyzed reactions may proceed through a different mechanism, potentially involving a Cu(I)/Cu(III) or a Cu(II)-mediated process. The exact nature of the catalytic cycle would depend on the specific copper source, ligands, and oxidants used.
Photochemical and Electrochemical Reaction Mechanisms
Photochemical and electrochemical methods offer alternative, often milder, conditions for the synthesis of organoselenium compounds, including this compound.
Photochemical Mechanisms:
Photochemical reactions can proceed through several pathways. One possibility is the photochemical rearrangement of selenocyanates themselves. mdpi.com Another approach involves the use of a photosensitizer to initiate the reaction. For instance, visible-light-induced reactions can be initiated by the single electron transfer (SET) from the indole nucleus to an excited photosensitizer. nih.gov This would generate an indole radical cation, which could then react with a selenocyanate anion.
A general proposed photochemical mechanism could involve:
Photoexcitation: A photosensitizer absorbs light and is promoted to an excited state.
Electron Transfer: The excited photosensitizer oxidizes the 1-methylindole to its radical cation.
Nucleophilic Attack: The selenocyanate anion attacks the radical cation at the C3 position.
Final Product Formation: Subsequent steps would lead to the formation of the final product and regeneration of the photosensitizer.
Electrochemical Mechanisms:
Electrochemical synthesis provides a reagent-free method for generating reactive species. In the context of selenocyanation, the anodic oxidation of the selenocyanate anion (SeCN⁻) can generate the highly reactive selenocyanate radical (NCSe•). researchgate.net
A plausible electrochemical mechanism is as follows:
Anodic Oxidation: At the anode, SeCN⁻ is oxidized to the NCSe• radical.
Radical Addition: The NCSe• radical adds to the C3 position of 1-methylindole.
Oxidation and Deprotonation: The resulting radical intermediate is further oxidized at the anode and then deprotonated to yield this compound.
| Method | Key Reactive Species | Initiation Step | References |
| Photochemical | Indole radical cation, Excited photosensitizer | Photoinduced electron transfer | nih.govresearchgate.net |
| Electrochemical | Selenocyanate radical (NCSe•) | Anodic oxidation of SeCN⁻ | researchgate.net |
Photoinduced Electron Transfer Processes
The selenocyanation of N-alkylindoles, such as 1-methylindole, can be initiated by photoinduced electron transfer (PET) processes. These reactions often utilize a photocatalyst and a selenium source, such as potassium selenocyanate or a diselenide. A plausible mechanism for the photocatalyzed preparation of 3-selenylindoles from N-methylindole involves the initial excitation of a photocatalyst by visible light. nih.govacs.org This excited photocatalyst can then mediate the homolytic cleavage of the Se-Se bond in a diselenide (R-Se-Se-R) to generate a selenyl radical (RSe•). nih.govacs.org
Alternatively, direct blue light absorption by the diselenide can also induce this homolysis. nih.gov The generated selenyl radical is a key intermediate that can then react with the electron-rich C3 position of 1-methylindole. The reaction proceeds via a radical addition mechanism, followed by rearomatization of the indole ring to yield the 3-selanylindole product. In the context of producing this compound, a similar photo-induced pathway can be envisaged where a selenocyanate radical (•SeCN) is generated from a suitable precursor.
| Step | Description | Key Intermediates |
| 1 | Photoexcitation of Catalyst/Reagent | Excited Photocatalyst, RSe• |
| 2 | Radical Generation | Selenyl Radical (RSe•) or •SeCN |
| 3 | Radical Addition to Indole | Indolyl Radical Intermediate |
| 4 | Rearomatization | This compound |
Table 1: Key Steps in the Photoinduced Selenocyanation of 1-Methylindole
Electrochemical Selenocyanation Mechanisms
Electrochemical methods offer a green and efficient alternative for the selenocyanation of indoles. Mechanistic studies suggest that the electrochemical selenylation of indoles can proceed through the direct oxidation of a selenium source at the anode. rsc.org In a typical setup for the electrochemical selenocyanation of an indole derivative, a selenium-containing reagent, such as potassium selenocyanate (KSeCN), is oxidized to generate a reactive selenium species.
The proposed mechanism involves the anodic oxidation of the selenocyanate anion ([SeCN]⁻) to a selenocyanate radical (•SeCN). This radical can then attack the nucleophilic C3 position of 1-methylindole. Alternatively, further oxidation of the selenocyanate radical could lead to the formation of a selenocyanato cation ([SeCN]⁺) or a related electrophilic species, which would then undergo an electrophilic aromatic substitution reaction with the indole ring. The precise nature of the reactive intermediate is likely dependent on the specific reaction conditions, including the solvent, supporting electrolyte, and electrode material.
| Electrode | Process | Species Involved |
| Anode | Oxidation | [SeCN]⁻, •SeCN |
| Cathode | Reduction | Solvent/Supporting Electrolyte |
| Solution | Reaction | 1-Methylindole, •SeCN/[SeCN]⁺ |
Table 2: Electrochemical Selenocyanation of 1-Methylindole
Investigation of Concerted Pathways in Intramolecular Cyclization Reactions
This compound is a valuable precursor for the synthesis of various selenium-containing polycyclic indole derivatives through intramolecular cyclization reactions. The investigation into whether these cyclizations proceed via concerted pathways, such as pericyclic reactions, is a key area of mechanistic research. While direct evidence for a concerted pathway for the cyclization of this compound itself is not extensively documented, insights can be drawn from related studies on the cyclization of other indole derivatives. researchgate.netnih.govnih.govorganic-chemistry.orgmdpi.com
Theoretical studies on the cyclization of various substituted indoles have explored the feasibility of different mechanistic routes, including stepwise (ionic or radical) and concerted pathways. nih.gov The viability of a concerted pathway is often influenced by factors such as the nature of the tether connecting the indole ring to the reactive partner, the substitution pattern on the indole, and the reaction conditions (thermal or photochemical). For a hypothetical intramolecular cyclization of a derivative of this compound, a concerted pericyclic reaction, such as an electrocyclization or a sigmatropic rearrangement, would involve a single, cyclic transition state. The stereochemistry of the product would be highly dependent on the orbital symmetry rules governing the specific type of pericyclic reaction. Computational studies are often employed to calculate the activation barriers for both concerted and stepwise pathways to determine the most likely reaction mechanism. nih.gov
| Cyclization Type | Proposed Mechanism | Key Features |
| Electrocyclization | Concerted | Formation of a new sigma bond and a cyclic system, stereospecific. |
| Sigmatropic Rearrangement | Concerted | Migration of a sigma bond across a pi system, stereospecific. |
| Friedel-Crafts Type | Stepwise (Ionic) | Involves a carbocationic intermediate. |
| Radical Cyclization | Stepwise (Radical) | Involves a radical intermediate. |
Table 3: Potential Intramolecular Cyclization Pathways for Indole Derivatives
Theoretical and Computational Studies of 1 Methylindol 3 Yl Selenocyanate and Analogues
Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a widely used computational method for studying the electronic and structural properties of organoselenium compounds. mdpi.com DFT calculations are effective in modeling the behavior of molecules, providing a balance between accuracy and computational cost. researchgate.netnih.gov These studies can elucidate the geometries, chemical properties, and electronic characteristics of compounds like (1-Methylindol-3-yl) selenocyanate (B1200272). researchgate.net
DFT methods are employed to optimize molecular geometries, predicting bond lengths and angles that are often in good agreement with experimental data where available. nih.gov Furthermore, DFT is instrumental in calculating various quantum chemical parameters such as electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω), which together describe the chemical behavior and reactivity of the molecule. mdpi.com The analysis of the molecular electrostatic potential (MEP) map, also derived from DFT calculations, helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, thereby predicting sites susceptible to chemical attack. mdpi.combhu.ac.in For aryl selenocyanates, the selenium atom and the cyano group are key areas of interest for reactivity studies.
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are critical in determining how a molecule interacts with other species. DFT calculations are a primary tool for determining the energies and visualizing the shapes of these orbitals. bhu.ac.inresearchgate.net
The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO indicates its ability to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of the molecule's chemical stability and reactivity. ajchem-a.com A small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com In aryl selenocyanates, the FMOs are typically distributed across the aromatic system and the selenocyanate functional group, and their specific characteristics can be tuned by modifying substituents on the aryl ring. mdpi.com
| Parameter | Description | Typical Energy Range (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -3.0 |
| ΔE (Gap) | Energy difference between LUMO and HOMO | 2.0 to 6.0 |
DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions by mapping out the potential energy surface. nih.gov This allows for the determination of the energies of reactants, products, intermediates, and, crucially, transition states. mdpi.com By calculating the energy difference between the reactants and the transition state, the activation energy (energy barrier) of a reaction can be predicted, providing insight into the reaction kinetics. aps.org
For reactions involving aryl selenocyanates, such as nucleophilic substitution at the selenium atom or cycloaddition reactions, DFT can be used to model the step-by-step mechanism. acs.orgresearchgate.net The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. mdpi.com The reliability of these predictions is often dependent on the chosen DFT functional and basis set, with hybrid functionals sometimes offering more accurate energetics for transition metal compounds and related systems. researchgate.net These computational studies are invaluable for understanding reaction selectivity (regio-, chemo-, and stereoselectivity) and for designing new synthetic pathways. mdpi.com
Computational Studies of Chalcogen Bonding Interactions within Aryl Selenocyanates
Chalcogen bonding is a non-covalent interaction involving a Group 16 element (like selenium) acting as an electrophilic species (a chalcogen bond donor). nih.gov In aryl selenocyanates, the selenium atom exhibits regions of positive electrostatic potential, known as σ-holes, located along the extension of its covalent bonds (C-Se and Se-CN). researchgate.netresearchgate.net The σ-hole opposite the more electron-withdrawing group is typically more positive and thus a stronger chalcogen bond donor. In selenocyanates, the σ-hole in the prolongation of the N≡C-Se bond is significantly stronger than the one along the Caryl-Se bond. researchgate.netresearchgate.net
Computational methods, particularly DFT and higher-level ab initio calculations, are essential for characterizing these interactions. nih.gov They are used to:
Visualize σ-holes: By calculating the molecular electrostatic potential (MEP) on the molecular surface.
Calculate Interaction Energies: Determining the strength of the bond between the selenium atom and a Lewis base (chalcogen bond acceptor), with interaction energies for strong chalcogen bonds ranging from -5 to -15 kcal/mol. nih.gov
Analyze Geometric Parameters: Predicting the distance and angle of the chalcogen bond (e.g., the Se···A distance, where A is the acceptor atom), which are often shorter than the sum of the van der Waals radii of the interacting atoms. nih.gov
These studies have shown that chalcogen bonding plays a significant role in the crystal packing of selenocyanates and can be exploited in crystal engineering and the design of supramolecular assemblies. researchgate.netrsc.org
Table 2: Characteristics of Selenium-Centered Chalcogen Bonds
| Property | Description | Typical Computational Finding |
| Interaction Type | Non-covalent, directional | Electrostatic and orbital interaction |
| Se···A Distance | Distance between Se and acceptor atom (A) | Shorter than the sum of van der Waals radii nih.gov |
| R-Se···A Angle | Angle of the chalcogen bond | Close to 180° (highly directional) |
| Interaction Energy | Strength of the non-covalent bond | -3 to -15 kcal/mol nih.gov |
Conformational Analysis and Stability Prediction
The biological activity and chemical reactivity of a molecule are heavily influenced by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers or rotamers) and to determine their relative energies. mdpi.com For a molecule like (1-Methylindol-3-yl) selenocyanate, rotation around single bonds, such as the bond connecting the indole (B1671886) ring to the selenocyanate group, gives rise to different conformers.
Computational methods like molecular mechanics and quantum mechanics (including DFT) are used to explore the potential energy surface of the molecule. mdpi.comresearchgate.net By systematically changing dihedral angles and calculating the corresponding energy, a profile of the conformational landscape can be generated. The points of minimum energy on this surface correspond to stable conformers. researchgate.net The global minimum represents the most stable conformation. The energy differences between various conformers can be used to calculate their relative populations at a given temperature. This information is critical for understanding how the molecule might fit into a receptor site or how it orients itself during a chemical reaction.
Molecular Dynamics Simulations for Dynamic Behavior of Organoselenium Systems
While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that undergo constant motion. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles evolve. acs.org
For organoselenium systems, MD simulations are particularly useful for:
Studying Conformational Flexibility: Observing how the molecule explores different conformations in solution or other environments. acs.org
Analyzing Solvation Effects: Simulating the molecule in a solvent box to understand how solvent molecules arrange around it and influence its behavior.
Investigating Biomolecular Interactions: Modeling the interaction of an organoselenium compound with a biological target, like a protein, to assess the stability of the complex and identify key binding interactions over time. researchgate.netnih.govacs.org
Root Mean Square Deviation (RMSD) analysis from an MD trajectory can provide insights into the stability of a molecule or a protein-ligand complex over the simulation period. acs.org
Quantum Chemical Characterization of the Selenocyanate Bond
Quantum chemistry provides a framework for fundamentally understanding the nature of chemical bonds. iastate.edu The selenocyanate group (-SeCN) features two key bonds: the C-Se bond and the Se-C≡N bond. Theoretical methods can be used to analyze the electronic structure of these bonds in detail. nih.gov
Methods such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) are employed to probe the characteristics of the selenocyanate linkage. These analyses can provide information on:
Bond Order: To determine the single, double, or triple bond character.
Hybridization: To describe the atomic orbitals involved in bonding.
Atomic Charges: To quantify the polarity of the bonds and the charge distribution across the functional group.
Covalency vs. Ionicity: To characterize the degree of electron sharing between the atoms. nih.gov
Such studies reveal the interplay of delocalization and electrostatic interactions that define the stability and reactivity of the C-Se and Se-CN bonds. nih.gov This fundamental understanding is crucial for explaining the observed chemical properties of this compound and for designing new molecules with tailored characteristics.
Applications of 1 Methylindol 3 Yl Selenocyanate in Advanced Organic Synthesis
As Building Blocks for Complex Indole-Containing Scaffolds
The indole (B1671886) motif is a cornerstone in medicinal chemistry and natural product synthesis, appearing in numerous biologically active compounds. nih.govmdpi.com (1-Methylindol-3-yl) selenocyanate (B1200272) serves as an advanced building block, providing a direct route to introduce a selenium atom into these important scaffolds, which can then be further manipulated to construct complex, polycyclic, and heavily substituted indole derivatives.
The selenocyanate group at the 3-position is a versatile handle for cyclization reactions. Through carefully designed reaction sequences, the selenium atom can participate in intramolecular ring-forming processes to generate fused heterocyclic systems. For instance, by leveraging the reactivity of both the selenium atom and the adjacent indole ring, it is possible to construct scaffolds such as pyrrolo[2,3-b]indoles and pyridazino[3,4-b]indoles, which are present in various natural products. polimi.it The synthesis of such fused indoline-based scaffolds often relies on the precise control of substituents on the indole core to direct the chemo- and diastereoselectivity of the annulation process. polimi.it
Furthermore, the selenocyanate moiety can be transformed into other functional groups that are more amenable to standard cross-coupling reactions, thereby enabling the fusion of the indole core to other aromatic or aliphatic ring systems. This strategy significantly broadens the range of accessible complex indole-containing molecules.
Role in the Synthesis of Diverse Organoselenium Compounds
(1-Methylindol-3-yl) selenocyanate is a key intermediate for accessing a wide array of other organoselenium compounds. The selenocyanate group (-SeCN) is a synthetically useful moiety that can be readily converted into various other selenium-containing functionalities. nih.govconicet.gov.ar This versatility makes it a valuable platform for introducing selenium into organic molecules for applications ranging from medicinal chemistry to materials science.
Common transformations include:
Diselenides: Reduction of the selenocyanate, typically with a reducing agent like sodium borohydride, generates the corresponding selenol (1-methylindol-3-ylselenol). This intermediate is readily oxidized by air or mild oxidizing agents to furnish the symmetric di(1-methylindol-3-yl) diselenide.
Selenoethers (Selenides): The intermediate selenol can be alkylated or arylated in the presence of a base to yield unsymmetrical selenoethers. Alternatively, the selenocyanate can react directly with organometallic reagents (e.g., Grignard or organolithium reagents) to displace the cyanide and form selenoethers.
Selenols: Careful reduction of the selenocyanate under non-oxidizing conditions allows for the isolation of the corresponding selenol, a potent nucleophile and antioxidant precursor.
Selenenic Acids: Controlled oxidation of the corresponding selenol can yield highly reactive selenenic acids (R-SeOH), which are implicated in the catalytic antioxidant cycles of many organoselenium compounds.
Trifluoromethyl Selenides: The selenocyanate can serve as a precursor to trifluoromethyl selenoethers (R-SeCF₃), a group of increasing interest in medicinal chemistry due to its unique electronic properties. mdpi.com
Synthetic Strategies for C-Se Bond Formation and Diversification
The primary method for synthesizing this compound involves the direct electrophilic selenocyanation of 1-methylindole (B147185). The indole nucleus is highly nucleophilic at the C3 position, making it susceptible to attack by electrophilic selenium reagents.
Several strategies have been developed for this key C-Se bond-forming reaction:
Using Potassium Selenocyanate (KSeCN) with an Oxidant: A common method involves the reaction of 1-methylindole with KSeCN in the presence of an oxidant such as iodine (I₂) or an electrochemical system. The oxidant converts the selenocyanate anion into an electrophilic species (e.g., (SeCN)₂) that readily attacks the indole ring.
Photocatalysis: Visible-light photocatalysis has emerged as a green and efficient method for the 3-selenocyanation of indoles. researchgate.net Using an organic dye like Eosin (B541160) Y as the photocatalyst, KSeCN can be activated to form the NCSe• radical, which then engages in the C-H functionalization of the indole. researchgate.net
In Situ Reagent Generation: Methods using in situ generated triselenium dicyanide from inexpensive starting materials like malononitrile (B47326) and selenium dioxide have proven effective for the selenocyanation of various heterocycles and could be applied to 1-methylindole. nih.gov
Once formed, the C-Se bond in this compound can be further diversified. For example, transition metal-catalyzed cross-coupling reactions can be envisioned, where the indolylseleno moiety is transferred to other organic fragments, although this area remains less explored. The displacement of the cyanide group by various nucleophiles also represents a key strategy for diversification, leading to the formation of new C-Se bonds. nih.gov
Development of Novel Synthetic Reagents and Methodologies Based on Selenocyanate Reactivity
The reactivity of this compound and related organoselenocyanates has spurred the development of new synthetic tools. These compounds can act as synthons for the "R-Se" group, enabling the transfer of a seleno-moiety to other molecules.
Recent advancements include the design of novel electrophilic selenocyanating agents, such as N-selenocyanatophthalimide (PhthSeCN) and N-selenocyanato-dibenzenesulfonimide, which offer improved reactivity and handling compared to traditional reagents. mdpi.com While not directly derived from this compound, its synthesis and reactivity studies contribute to the broader understanding needed to develop such reagents.
Furthermore, the unique reactivity of the selenocyanate group has been exploited in the development of multi-component reactions. For example, the selenocyanation of β-enaminones can lead to key intermediates that undergo subsequent intramolecular cyclization to furnish complex 2-amino-1,3-selenazole skeletons in a one-pot process. mdpi.com The principles of these reactions could be extended, using this compound as a component to generate novel and complex selenium- and indole-containing heterocycles.
Applications in Asymmetric Catalysis and Chiral Auxiliary Design
The application of this compound in asymmetric catalysis is a nascent and prospective field. The selenium atom, as a soft Lewis basic site, can coordinate to transition metals. This property opens up the possibility of designing novel chiral selenium-containing ligands for asymmetric transformations.
One hypothetical approach involves the synthesis of a chiral derivative of this compound, for example, by introducing a chiral substituent on the indole nitrogen or at another position on the ring. This chiral selenocyanate could then serve as a ligand for a metal catalyst, potentially inducing enantioselectivity in a variety of reactions, such as conjugate additions, allylic alkylations, or cyclopropanations.
Another potential application lies in the design of chiral auxiliaries. A chiral indole-based auxiliary could be attached to a substrate via the selenium atom. The steric and electronic properties of the chiral indolylseleno group could then direct the stereochemical outcome of a reaction on the substrate. Following the reaction, the C-Se bond can often be cleaved under mild conditions, releasing the chiral product and allowing for the recovery of the auxiliary. While concrete examples involving this compound are yet to be widely reported, the fundamental properties of organoselenium compounds suggest that this is a promising avenue for future research.
Q & A
Q. What are the primary synthetic methodologies for introducing the selenocyanate group into indole derivatives like (1-Methylindol-3-yl) selenocyanate?
The selenocyanation of indoles often involves radical or electrophilic pathways. For example, photocatalytic methods using CMP-CSU14 generate selenocyanate radicals (SeCN•), which attack the C-3 position of indoles to form intermediates that undergo oxidation and protonolysis to yield the final product . Challenges include the scarcity of efficient SeCN transfer reagents compared to SCN/OCN, necessitating novel catalytic systems (e.g., KSeCN with transition-metal catalysts under mild conditions) .
Q. How is this compound characterized analytically?
Key techniques include:
- Capillary Zone Electrophoresis (CZE) : For quantifying selenocyanate in complex matrices (e.g., bacterial cultures) with UV detection at 200 nm .
- LC-ICP-MS/ESI-MS : To track selenium speciation and confirm selenocyanate formation in biological systems (e.g., HepG2 cells) .
- Freundlich/Langmuir Isotherm Models : To study adsorption behavior in environmental samples .
Q. What biological significance does the selenocyanate group confer in indole derivatives?
Selenocyanates exhibit enhanced pharmacological properties compared to thiocyanates, including chemopreventive effects via PI3K/Akt pathway inhibition and selenium-mediated detoxification. For example, this compound analogs reduce tumor growth in melanoma and colon xenograft models .
Advanced Research Questions
Q. How do competing selenium species (e.g., selenite, selenate) influence the environmental adsorption efficiency of selenocyanate compounds?
Mg-Fe-LDH nanomaterials show lower removal efficiency for selenocyanate (40–60%) compared to selenite/selenate (>80%) due to weaker electrostatic interactions. Freundlich isotherms better describe selenocyanate adsorption (heterogeneous surface binding), while selenate follows Langmuir models (monolayer adsorption) . Contradictions arise in pseudo-order kinetics: selenocyanate removal aligns with pseudo-second-order models, suggesting chemisorption dominates .
Q. What mechanistic insights explain selenocyanate’s role in cellular detoxification pathways?
In HepG2 cells, selenite is metabolized to selenide, which reacts with endogenous cyanide to form selenocyanate. This non-enzymatic process reduces selenite toxicity by sequestering reactive selenide. Selenocyanate acts as a transient selenium pool, later assimilated into selenoproteins . Notably, rhodanase (involved in thiocyanate synthesis) is not required, highlighting a distinct detox pathway .
Q. How do radical intermediates in selenocyanation reactions impact regioselectivity?
Photocatalytic selenocyanation generates ROS (O2•⁻, ¹O2) that oxidize SeCN⁻ to SeCN•. The radical preferentially attacks the electron-rich C-3 position of indoles, forming a stabilized intermediate (B), which is further oxidized to intermediate C before protonolysis . Competing pathways (e.g., electrophilic substitution) are suppressed under radical conditions, ensuring regioselectivity .
Q. Why does selenocyanate exhibit lower toxicity compared to selenite in biological systems?
Selenocyanate’s lower redox activity minimizes oxidative stress. In contrast, selenite generates reactive selenide intermediates, which disrupt thiol homeostasis. Selenocyanate’s stability in physiological conditions allows gradual selenium release, mitigating acute toxicity .
Contradictions and Open Challenges
Q. Why do algae-derived selenocyanate levels contradict traditional environmental monitoring assumptions?
Chlorella vulgaris produces selenocyanate from selenate/selenite uptake and releases it into water, complicating its use as an industrial contamination marker. This biological source challenges the paradigm that selenocyanate is exclusively anthropogenic .
Q. What limitations exist in current synthetic methods for selenocyanate-functionalized heterocycles?
While KSeCN enables nucleophilic substitution (e.g., in thiaselenole reactions), competing ring-expansion pathways (e.g., six-membered dihydrothiaselenines) reduce yields. Temperature control (0°C vs. RT) is critical to isolate selenocyanate adducts .
Methodological Recommendations
- Environmental Analysis : Combine CZE with ICP-MS for speciation studies in water/soil .
- Pharmacological Screening : Use HepG2 cell models and LC-ICP-MS to track selenium metabolism .
- Adsorption Optimization : Pair Mg-Fe-LDH with machine learning models (e.g., neural networks) to predict selenocyanate removal under variable conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
